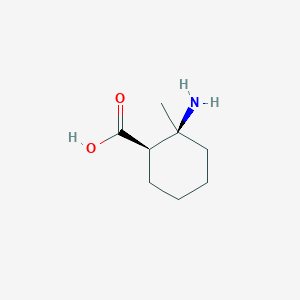

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid

描述

(1R,2S)-2-Amino-2-methylcyclohexane-1-carboxylic acid (C₈H₁₅NO₂, MW 157.21 g/mol) is a chiral β-amino acid featuring a cyclohexane backbone substituted with an amino group at C2 and a methyl group at the same position. Its stereochemistry (1R,2S) and methyl substitution distinguish it from simpler cyclohexane-based amino acids. This compound is synthesized at high purity (≥97%) and serves as a critical intermediate in pharmaceutical and agrochemical research due to its conformational rigidity and chiral specificity .

属性

IUPAC Name |

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(9)5-3-2-4-6(8)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQOGLOVEDHNKE-XPUUQOCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCC[C@H]1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid typically involves the asymmetric hydrogenation of suitable precursors. One common method is the hydrogenation of 2-methylcyclohex-2-en-1-one in the presence of a chiral catalyst, such as a rhodium complex, to yield the desired stereoisomer. The reaction conditions often include a hydrogen pressure of 50-100 psi and a temperature range of 25-50°C.

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures using lipases or other enzymes can be employed to obtain the desired enantiomer with high purity. Additionally, large-scale synthesis may utilize continuous flow reactors to optimize reaction conditions and improve yield.

化学反应分析

Types of Reactions: (1R,2S)-2-Amino-2-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Alcohols.

Substitution: Amides, esters.

科学研究应用

(1R,2S)-2-Amino-2-methylcyclohexane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Serves as a precursor for the synthesis of peptides and proteins with specific stereochemical configurations.

Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor agonists.

Industry: Utilized in the production of fine chemicals and as a catalyst in asymmetric synthesis.

作用机制

The mechanism of action of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The cyclohexane ring structure provides a rigid framework that enhances binding specificity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Stereochemical Variations

Ring Size and Substituent Effects

- (1R,2S)-2-Aminocyclohexanecarboxylic Acid (C₇H₁₃NO₂): Lacks the methyl group, reducing steric hindrance and lipophilicity. Synthesized via CALB-catalyzed hydrolysis, it is a precursor for β-amino acid derivatives .

- (1R,2S)-(-)-2-Aminocycloheptanecarboxylic Acid Hydrochloride (C₈H₁₅NO₂·HCl): The 7-membered ring introduces increased conformational flexibility compared to the cyclohexane analog. The hydrochloride salt enhances aqueous solubility, making it suitable for biological applications .

Functional Group Modifications

- (1S,2S)-2-Carbamoylcyclohexanecarboxylic Acid (C₈H₁₃NO₃): Replaces the methyl group with a carbamoyl moiety, increasing hydrogen-bonding capacity and polarity. This modification enhances solubility but may reduce membrane permeability .

- Cyclohexanecarboxylic Acid, 1-Amino-2-hydroxy- (C₇H₁₃NO₃): Hydroxyl substitution at C2 introduces additional polarity and hydrogen-bonding sites, contrasting with the methyl group’s hydrophobic effects .

Physicochemical Properties

*Predicted partition coefficient (logP) values based on substituent contributions.

Regulatory and Commercial Considerations

Stringent regulations (e.g., EU REACH) require detailed toxicity and environmental impact assessments for cyclopropane derivatives . Similar frameworks likely apply to the target compound, affecting its commercialization.

生物活性

(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid, commonly referred to as a derivative of the amino acid leucine, exhibits various biological activities that are of significant interest in pharmacology and biochemistry. This compound is characterized by its chiral structure, which contributes to its unique biological properties. Below is a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₇H₁₄ClN₁O₂

- Molecular Weight : 163.65 g/mol

- Functional Groups :

- Amino group (-NH₂)

- Carboxylic acid group (-COOH)

- Methyl substituent on a cyclohexane ring

The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.

The biological activity of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid is primarily attributed to its role as an amino acid precursor. It is involved in several enzymatic reactions related to amino acid metabolism and protein synthesis. The compound may modulate the activity of specific enzymes or receptors, leading to various physiological effects.

Neuroprotective Effects

Research indicates that derivatives of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid may exhibit neuroprotective effects. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to protect neuronal cells from oxidative stress is a key factor in its therapeutic potential.

Muscle Growth Promotion

As a leucine derivative, this compound plays a crucial role in stimulating muscle protein synthesis. This property makes it relevant in sports nutrition and muscle recovery formulations. Studies have shown that it can enhance muscle mass and strength when included in dietary supplements.

Antioxidant Properties

Compounds with similar structures have demonstrated antioxidant activity, which may contribute to their protective roles in biological systems. The antioxidant properties of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid could help mitigate oxidative damage in cells, further supporting its neuroprotective effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional similarities between (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid and other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Leucine | Amino Acid | Essential amino acid involved in protein synthesis; promotes muscle recovery. |

| Isoleucine | Amino Acid | Branched-chain amino acid that plays a role in energy regulation during exercise. |

| Valine | Amino Acid | Important for muscle metabolism and repair. |

| 4-Amino-3-hydroxybutanoic Acid | Derivative | Exhibits neuroprotective properties; involved in neurotransmitter synthesis. |

The uniqueness of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid lies in its specific stereochemistry and cycloalkane structure, which may confer distinct biological activities compared to other similar compounds.

Study on Neuroprotective Effects

A study conducted on the neuroprotective effects of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid showed promising results in reducing neuronal cell death induced by oxidative stress. The compound was found to significantly increase cell viability in neuronal cultures exposed to neurotoxic agents.

Muscle Protein Synthesis Research

In another study focusing on muscle growth promotion, subjects supplemented with (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid exhibited enhanced rates of muscle protein synthesis post-exercise compared to control groups. This effect was attributed to increased activation of the mTOR pathway, which is critical for muscle growth.

常见问题

Basic Research Questions

Q. What are the stereoselective synthesis routes for (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid, and how do reaction conditions influence enantiomeric purity?

- Methodology : Enantioselective synthesis often employs chiral auxiliaries or catalysts. For example, conjugate additions using homochiral lithium amides (e.g., lithium N-benzyl-N-α-methylbenzylamide) have demonstrated high stereoselectivity in analogous β-amino acid syntheses . Enzymatic resolution using lipases or esterases can further purify enantiomers . Key parameters include solvent polarity, temperature (−20°C to 25°C), and catalyst loading (5–10 mol%).

- Validation : Chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) confirm enantiopurity .

Q. How is the structural integrity of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid confirmed post-synthesis?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR (δ ~1.2–3.5 ppm for cyclohexane protons; δ ~170 ppm for carboxylic acid carbonyl) and IR (broad ~2500–3300 cm⁻¹ for NH₂ and COOH stretches) .

- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration .

- Thermal Analysis : Melting point (e.g., 195–200°C) and TGA assess stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。